Cas no 2680532-07-2 (2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid)

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid structure
2680532-07-2 structure
商品名:2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
CAS番号:2680532-07-2
MF:C9H11ClFNO2Si
メガワット:247.726045846939
MDL:MFCD34183621
CID:5671246
PubChem ID:165936345

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680532-07-2
    • EN300-26983723
    • 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
    • 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
    • MDL: MFCD34183621
    • インチ: 1S/C9H11ClFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14)
    • InChIKey: RROXUFKLYUBOHA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(=O)O)C=C(C(=N1)F)[Si](C)(C)C

計算された属性

  • せいみつぶんしりょう: 247.0231610g/mol
  • どういたいしつりょう: 247.0231610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26983723-5.0g
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95.0%
5.0g
$3147.0 2025-03-20
Enamine
EN300-26983723-10.0g
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95.0%
10.0g
$4667.0 2025-03-20
Enamine
EN300-26983723-2.5g
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95.0%
2.5g
$2127.0 2025-03-20
Enamine
EN300-26983723-0.1g
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95.0%
0.1g
$376.0 2025-03-20
Enamine
EN300-26983723-5g
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95%
5g
$3147.0 2023-09-11
Aaron
AR0283FO-50mg
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95%
50mg
$372.00 2025-02-15
Aaron
AR0283FO-5g
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95%
5g
$4353.00 2025-02-15
1PlusChem
1P02837C-500mg
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95%
500mg
$1109.00 2024-05-08
Aaron
AR0283FO-100mg
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95%
100mg
$542.00 2025-02-15
Aaron
AR0283FO-1g
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
2680532-07-2 95%
1g
$1519.00 2025-02-15

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid 関連文献

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic Acid (CAS No. 2680532-07-2)

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid, with the chemical identifier CAS No. 2680532-07-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a six-membered ring containing one nitrogen atom. The presence of multiple substituents, including a chloro group, a fluoro group, and a trimethylsilyl group, makes this molecule particularly intriguing for its potential applications in synthetic chemistry and drug development.

The structural features of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid contribute to its unique chemical properties. The chloro group at the 2-position and the fluoro group at the 6-position introduce electron-withdrawing effects, which can influence the reactivity and electronic distribution within the molecule. Additionally, the trimethylsilyl (TMS) group at the 5-position provides stability and protects functional groups during synthetic transformations. These characteristics make it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been a growing interest in pyridine derivatives due to their diverse biological activities. Pyridine-based compounds are widely recognized for their role as pharmacophores in various therapeutic agents. For instance, they have been extensively studied for their potential in treating neurological disorders, infectious diseases, and cancer. The specific substitution pattern of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid may contribute to its unique pharmacological properties, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its utility in medicinal chemistry. The combination of electron-withdrawing groups and a protecting silyl group allows for selective functionalization at different positions on the pyridine ring. This flexibility is crucial for designing molecules with optimized biological activity. Researchers have leveraged similar structural motifs to develop novel drugs that target specific enzymes and receptors involved in disease pathways.

The synthesis of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The chlorination and fluorination steps are particularly critical, as they determine the electronic properties of the final product. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct the desired framework efficiently.

Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications affect molecular behavior. By employing molecular modeling techniques, researchers can predict the binding affinity of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid to biological targets, facilitating the design of more effective drug candidates. These computational studies often complement experimental work, providing insights that guide synthetic strategies and optimization efforts.

The role of protecting groups in organic synthesis cannot be overstated. The trimethylsilyl (TMS) group in this compound serves as an excellent protecting agent for carboxylic acids. It not only stabilizes reactive intermediates but also allows for selective deprotection under mild conditions when desired. This feature is particularly useful in multi-step syntheses where multiple functional groups need to be manipulated sequentially.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to develop new therapeutics. The ability to efficiently synthesize complex molecules like 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid underscores the importance of innovative chemical approaches in drug discovery. By integrating cutting-edge techniques with traditional organic synthesis principles, scientists can accelerate the development pipeline and bring novel treatments to patients more quickly.

In conclusion, 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid represents a significant advancement in pyridine chemistry with broad implications for pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable building block for developing new drugs targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.

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